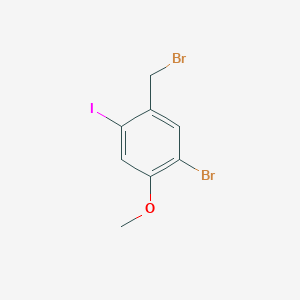

5-Bromo-2-iodo-4-methoxybenzyl bromide

Description

5-Bromo-2-iodo-4-methoxybenzyl bromide is a halogenated aromatic compound featuring a benzyl bromide core substituted with bromine, iodine, and methoxy groups.

Properties

Molecular Formula |

C8H7Br2IO |

|---|---|

Molecular Weight |

405.85 g/mol |

IUPAC Name |

1-bromo-5-(bromomethyl)-4-iodo-2-methoxybenzene |

InChI |

InChI=1S/C8H7Br2IO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |

InChI Key |

QZHMXZMYQAUYOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4-methoxybenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-methoxybenzyl bromide. The reaction conditions often include:

Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Iodination: Using iodine (I2) with an oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4-methoxybenzyl bromide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base like potassium phosphate (K3PO4).

Major Products

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-iodo-4-methoxybenzyl bromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various organic transformations. The methoxy group can influence the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2-Bromo-5-methoxybenzyl Bromide (1-bromo-2-(bromomethyl)-4-methoxybenzene)

- Structure : Bromine at positions 2 and 5, methoxy at position 3.

- Reactivity : The benzylic bromine is highly reactive in SN2 reactions. The methoxy group (electron-donating) activates the ring toward electrophilic substitution but deactivates it at the bromine-bearing carbon due to steric and electronic effects .

- Applications: Used in synthesizing complex molecules, such as heterocyclic compounds (e.g., imidazolidinones) .

3-Bromo-4-fluorobenzyl Bromide

- Structure : Bromine at position 3, fluorine at position 4.

- Reactivity : Fluorine's electronegativity withdraws electron density, reducing ring activation compared to methoxy. This enhances the stability of the benzyl bromide but may slow substitution reactions .

5-Bromo-2-iodo-4-methoxybenzyl Bromide

- Differentiating Factors: Iodine vs. Methoxy Positioning: The methoxy group at position 4 (para to bromine) may direct further electrophilic substitution to positions 3 and 6, depending on reaction conditions.

Physical and Chemical Properties

Solubility :

- Brominated benzyl derivatives are generally soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but poorly soluble in water. The iodine substituent may reduce solubility compared to lighter halogens .

Biological Activity

5-Bromo-2-iodo-4-methoxybenzyl bromide is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-iodo-4-methoxybenzyl bromide is characterized by the presence of bromine and iodine atoms, along with a methoxy group. Its unique structural features contribute to its reactivity and biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | C9H8BrI O |

| Molecular Weight | 307.97 g/mol |

| Functional Groups | Bromine, Iodine, Methoxy |

The biological activity of 5-Bromo-2-iodo-4-methoxybenzyl bromide is primarily attributed to its ability to interact with various biological targets through halogen bonding and hydrophobic interactions. The bromine and iodine atoms enhance the compound's binding affinity to proteins and enzymes, potentially modulating their activity.

- Protein-Ligand Interactions : The compound can act as a ligand in biological assays, facilitating the study of protein-ligand interactions.

- Enzyme Modulation : It may inhibit or activate specific enzymes, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. The presence of bromine and iodine in 5-Bromo-2-iodo-4-methoxybenzyl bromide suggests potential efficacy against various bacterial strains.

- Antibacterial Activity : Preliminary studies have shown that similar halogenated compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

- Antifungal Activity : There is also potential for antifungal activity, as halogen substituents are known to enhance the bioactivity of alkaloids against fungal pathogens.

Study on Antimicrobial Activity

In a comparative study of various halogenated compounds, it was found that those containing both bromine and iodine demonstrated enhanced antibacterial properties against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low for these compounds, indicating strong antimicrobial potential.

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 5-Bromo-2-iodo-4-methoxybenzyl bromide | E. coli | 0.0048 |

| 5-Bromo-2-iodo-4-methoxybenzyl bromide | S. aureus | 0.0098 |

Structure-Activity Relationship (SAR) Studies

SAR studies emphasize the importance of the position and type of halogen substituents in determining biological activity. Compounds with bromine at the 5-position and iodine at the 2-position exhibited significantly higher activity compared to their non-halogenated counterparts.

- Bromine vs. Iodine : The combination of these two halogens appears to create a synergistic effect on biological activity.

- Methoxy Group Influence : The methoxy group enhances lipophilicity, improving cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.